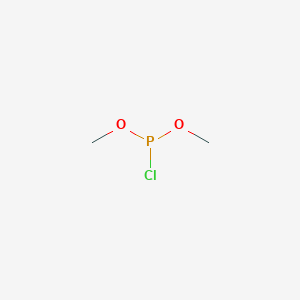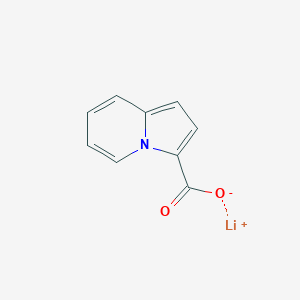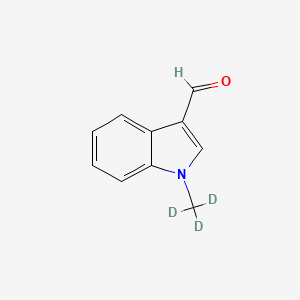
1-Methyl-1H-indole-3-carbaldehyde-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-indole-3-carbaldehyde-d3 is a deuterated derivative of 1-Methyl-1H-indole-3-carbaldehyde. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carbaldehyde-d3 can be synthesized through several methods. One common approach involves the condensation of 1-methylindole with a deuterated form of formylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-indole-3-carbaldehyde-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-indole-3-carbaldehyde-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-indole-3-carbaldehyde-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: A non-methylated analog with similar reactivity but different biological properties.
1-Methylindole-3-carboxaldehyde: A closely related compound with slight structural variations.
5-Methoxy-1H-indole-3-carbaldehyde: Another indole derivative with distinct functional groups.
Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde-d3 is unique due to its deuterated form, which provides advantages in certain analytical and synthetic applications. The presence of deuterium can enhance the stability and alter the reactivity of the compound, making it valuable for specific research purposes .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
1-(trideuteriomethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3/i1D3 |
InChI-Schlüssel |
KXYBYRKRRGSZCX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C=O |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


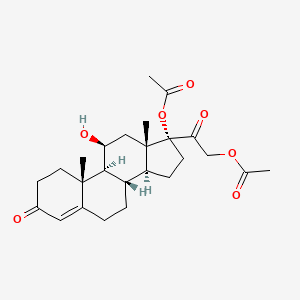
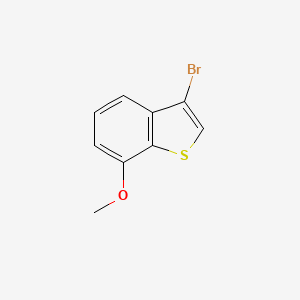
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
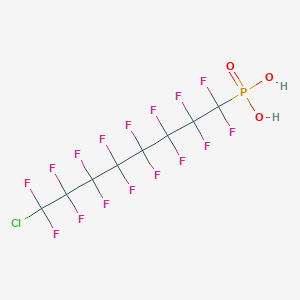


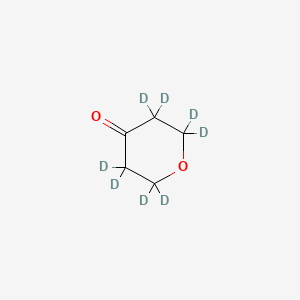
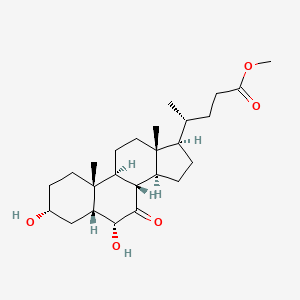
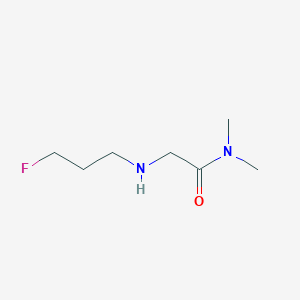
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
